N-methyl-N-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine
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Overview
Description
N-methyl-N-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperidine ring, a pyridine ring, and a thiophene ring, each contributing distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This method involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-methyl-N-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine: shares structural similarities with other compounds containing piperidine, pyridine, and thiophene rings.
Thiophene derivatives: Known for their electronic properties and applications in materials science.
Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3OS/c1-13-9-16(27-12-13)18(26)25-7-4-14(5-8-25)11-24(2)17-10-15(3-6-23-17)19(20,21)22/h3,6,9-10,12,14H,4-5,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXKQHQHADTKFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)CN(C)C3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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